6-(trifluoromethyl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide
Description
Properties
IUPAC Name |
6-(trifluoromethyl)-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F6N5O/c16-14(17,18)9-2-1-5-26-11(24-25-12(9)26)7-23-13(27)8-3-4-10(22-6-8)15(19,20)21/h1-6H,7H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPLJGOZETUVJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CNC(=O)C3=CN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F6N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(trifluoromethyl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide is a novel chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of 353.27 g/mol. The presence of trifluoromethyl groups and the triazole moiety suggests significant interactions with biological targets.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 353.27 g/mol |
| Triazole Presence | Yes |
| Trifluoromethyl Groups | Two |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including kinases and other enzymes involved in cancer progression. Preliminary studies suggest that it may inhibit specific kinases that are overexpressed in certain cancer types.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. For instance, compounds derived from similar triazole structures demonstrated moderate to high cytotoxicity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines.
Cytotoxicity Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These values indicate that derivatives with similar structural motifs as This compound may exhibit significant cytotoxicity, suggesting further investigation into this compound's potential.
Case Studies
A study published in Molecules highlighted the cytotoxic effects of triazolo-pyrimidine derivatives against various cancer cell lines, emphasizing their potential as therapeutic agents in oncology . The findings indicated that modifications in the structure could lead to enhanced potency and selectivity.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics. For example, studies indicate that triazole-based compounds often exhibit good metabolic stability and bioavailability, which are crucial for therapeutic efficacy .
Comparison with Similar Compounds
Triazolo-Pyridine/Pyrazine Derivatives ()
Compounds from European Patent Application EP 2022/06 share fused triazolo-heterocycles but differ in substituents:
| Compound Name | Core Structure | Substituents | Key Differences | Potential Applications |
|---|---|---|---|---|
| Target Compound | [1,2,4]Triazolo[4,3-a]pyridine | -CF₃ (positions 6 and 8), nicotinamide | High lipophilicity (LogP ~3.5*) | Agrochemical lead |
| 1-((1S,2R,4R)-2-Ethyl-4-(5-(trifluoromethyl)pyridin-2-yloxy)cyclopentyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine | [1,2,4]Triazolo[4,3-a]pyrazine | Ethyl-cyclopentyl, pyridin-2-yloxy | Bulky substituents reduce membrane permeability | Kinase inhibitors |
| N-(3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)aniline | [1,2,4]Triazolo[4,3-a]pyrazine | Aniline, ethyl-cyclopentyl | Enhanced hydrogen-bonding capacity | Anticancer agents |
Key Findings :
Triazolo-Pyrimidine Sulfonamides ()
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) is a triazolo-pyrimidine herbicide:
| Parameter | Target Compound | Flumetsulam |
|---|---|---|
| Core | Triazolo-pyridine | Triazolo-pyrimidine |
| Substituents | -CF₃, nicotinamide | Sulfonamide, -CH₃ |
| LogP* | ~3.5 | 1.9 |
| Mode of Action | Unknown (speculated ALS inhibition) | Acetolactate synthase (ALS) inhibition |
| Solubility | Low (CF₃ groups) | Moderate (sulfonamide) |
Key Findings :
Pyrimidin-Amine Derivatives ()
Compound 8 (N-(6-morpholinopyridin-3-yl)-5-nitro-4-(4-(trifluoromethyl)phenoxy)pyrimidin-2-amine) shares a pyrimidine backbone and -CF₃ substituent:
Key Findings :
- Compound 8’s nitro group (-NO₂) may confer redox activity absent in the target compound, limiting its environmental persistence .
- Both use THF/pyridine in synthesis, but the target’s amide bond requires milder conditions than Compound 8’s nucleophilic substitution .
Research Implications and Limitations
- Advantages of Target Compound : Dual -CF₃ groups and triazolo-pyridine core may improve pesticidal activity over flumetsulam, though solubility remains a challenge .
- Limitations: No direct bioactivity data are available in the provided evidence; comparisons rely on structural extrapolation.
- Future Directions : Evaluate ALS inhibition efficacy and soil mobility relative to flumetsulam and pyrazine-based analogs.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 6-(trifluoromethyl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide?
Answer: The synthesis involves multi-step protocols, often starting with condensation of trifluoromethyl-substituted pyridine precursors with triazole derivatives. Key steps include:
- Cyclocondensation : Formation of the triazolopyridine core using reagents like trifluoroethyl acetate in dioxane under reflux (70–80°C) .
- Amide Coupling : Activation of the nicotinamide carboxyl group using coupling agents (e.g., HATU or DCC) in polar aprotic solvents (DMF, THF) at 0–25°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/dichloromethane) to achieve >95% purity .
Q. Critical Parameters :
- Temperature control during cyclocondensation to avoid side reactions.
- Use of anhydrous solvents to prevent hydrolysis of trifluoromethyl groups.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Answer: Combined spectroscopic and chromatographic methods are essential:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm regioselectivity of triazole-pyridine fusion and trifluoromethyl substitution .
- 19F NMR : Verify retention of fluorine atoms (δ -60 to -70 ppm for CF₃ groups) .
- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error to theoretical values .
- HPLC-PDA : Purity assessment (>98%) using C18 columns (acetonitrile/water + 0.1% TFA) .
Q. What initial biological screening assays are recommended for evaluating its pharmacological potential?
Answer: Prioritize target-specific assays based on structural analogs:
- Kinase Inhibition : Use ADP-Glo™ assays for kinases (e.g., EGFR, VEGFR) due to triazole’s ATP-binding affinity .
- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ determination) .
- Solubility/Stability :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer: Systematic SAR requires:
- Fragment Replacement :
- Replace trifluoromethyl groups with Cl, Br, or CF₂H to modulate lipophilicity .
- Modify the triazole linker with thioether or sulfonamide groups to enhance target binding .
- Crystallographic Analysis : Co-crystallize with target proteins (e.g., kinases) to identify key binding motifs (e.g., π-π stacking with pyridine rings) .
Q. Example SAR Table :
| Modification Site | Substituent | Bioactivity (IC₅₀, nM) |
|---|---|---|
| Triazole C3 | -CH₂CF₃ | 12.5 ± 1.2 (EGFR) |
| Pyridine C6 | -CF₃ → -Cl | 45.7 ± 3.8 (EGFR) |
| Nicotinamide N | -CH₃ → -H | >100 (EGFR) |
Data adapted from analogs in .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
Answer: Discrepancies often arise from assay conditions or off-target effects. Mitigation strategies include:
- Orthogonal Assays : Confirm kinase inhibition via SPR (surface plasmon resonance) if enzymatic assays conflict with cellular data .
- Metabolic Profiling : LC-MS/MS to identify metabolites that may interfere with activity .
- Proteome-Wide Screening : Use affinity chromatography with immobilized compound to identify unintended targets .
Q. How can computational methods enhance the understanding of its mechanism of action?
Answer:
- Molecular Dynamics (MD) Simulations : Model binding stability with targets (e.g., 100 ns trajectories to assess triazole-protein hydrogen bonding) .
- Docking Studies (AutoDock Vina) : Predict binding poses in ATP pockets of kinases (Glide score ≤ -8 kcal/mol indicates high affinity) .
- QSAR Modeling : Develop predictive models using descriptors like polar surface area (PSA) and molar refractivity .
Q. What advanced techniques characterize its solid-state properties for formulation development?
Answer:
- X-Ray Diffraction (XRD) : Determine crystal packing and polymorphism (e.g., π-π stacking distances ~3.4–3.6 Å) .
- DSC/TGA : Identify melting points (mp ~180–220°C) and hygroscopicity .
- Powder Flowability : Carr’s index measurements for tablet compression suitability .
Q. How do researchers address synthetic challenges such as low yields in amide coupling steps?
Answer:
- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate coupling .
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 1h with 20% yield improvement .
- Protecting Groups : Temporarily protect reactive amines with Boc groups to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
